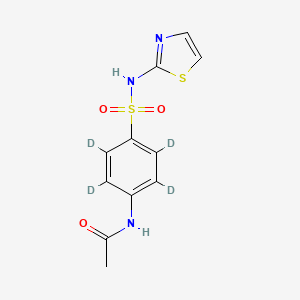

N-Acetylsulfathiazole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670103 | |

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-91-5 | |

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Purification, and Characterization of N-Acetylsulfathiazole-d4

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of N-Acetylsulfathiazole-d4. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental choices. We will explore a robust synthetic route via N-acetylation of sulfathiazole-d4, detail a validated purification strategy using recrystallization, and outline a multi-technique analytical workflow to confirm chemical purity, structural integrity, and isotopic enrichment. The protocols described herein are designed as self-validating systems, ensuring the generation of a high-quality, well-characterized final compound suitable for use as an internal standard or for metabolic studies.

Introduction: The Rationale for Deuteration and Acetylation

Sulfathiazole is a well-known sulfonamide antibiotic that acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] Its deuterated isotopologue, Sulfathiazole-d4, is of significant interest in modern pharmaceutical research. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter a molecule's metabolic fate.[1][2] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of metabolic reactions involving C-H bond cleavage.[1][2]

N-Acetylsulfathiazole is a primary metabolite of sulfathiazole.[3] Therefore, this compound (specifically, N-[4-[(2-Thiazolylamino)sulfonyl]phenyl-2,3,5,6-d4]acetamide) is a critical tool for pharmacokinetic and drug metabolism studies of its deuterated parent drug.[4][5] Its most common application is as a high-fidelity internal standard in quantitative bioanalysis using mass spectrometry (MS), where its distinct mass allows for precise differentiation from the non-labeled analyte.[6][7][8]

This guide provides the necessary framework for the reliable in-house synthesis and validation of this key deuterated metabolite.

Synthetic Strategy and Workflow

The synthesis of this compound is a targeted modification of a pre-labeled precursor. The most direct and efficient strategy involves the N-acetylation of the aromatic amine (the N4 position) of commercially available or previously synthesized Sulfathiazole-d4.

The overall workflow is a multi-stage process designed to ensure both high chemical purity and verified isotopic integrity. Each stage includes critical quality control checkpoints.

Part I: Synthesis Protocol

Mechanistic Principle: N-Acetylation

The core of the synthesis is the nucleophilic acyl substitution reaction between the primary aromatic amine of Sulfathiazole-d4 and an acetylating agent. We will utilize acetic anhydride, with pyridine serving a dual role as a solvent and a basic catalyst. Pyridine activates the acetic anhydride and also neutralizes the acetic acid byproduct, driving the reaction to completion. This method is generally high-yielding and avoids the harsh conditions or difficult-to-handle reagents associated with other acylation techniques.[9]

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Sulfathiazole-d4 | ≥98% isotopic purity | Starting Material |

| Acetic Anhydride | Reagent Grade, ≥99% | Acetylating Agent |

| Pyridine | Anhydrous | Solvent & Catalyst |

| Deionized Water | Type I | Quenching & Precipitation |

| Ethanol | 200 Proof, Anhydrous | Recrystallization Solvent |

| Round-bottom flask | - | Reaction Vessel |

| Magnetic stirrer & stir bar | - | Agitation |

| Ice bath | - | Temperature Control |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sulfathiazole-d4 (1.0 g, ~3.85 mmol) in anhydrous pyridine (10 mL). Stir at room temperature until fully dissolved.

-

Addition of Acetylating Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (0.44 mL, ~4.62 mmol, 1.2 equivalents) dropwise over 5 minutes. Causality Note: The slow addition at reduced temperature is critical to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.

-

Reaction Monitoring (Optional but Recommended): Progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes. The product, this compound, will be more polar than the starting material.

-

Workup and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the crude product will form.

-

Isolation of Crude Product: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove residual pyridine and acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. A typical crude yield is expected to be in the range of 90-95%.

Part II: Purification by Recrystallization

Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature. This allows impurities to either remain in the hot solution or be filtered out, while the pure compound crystallizes upon cooling. For sulfonamides, aqueous alcohol solutions are often effective.[10][11]

Step-by-Step Recrystallization Protocol

-

Solvent Preparation: Prepare a 70:30 (v/v) solution of ethanol and deionized water.

-

Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add the 70% ethanol solution portion-wise while heating the mixture gently on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Expertise Note: Using the minimum amount of hot solvent is key to maximizing recovery yield.

-

Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture back to boiling for a few minutes.

-

Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 70% ethanol, and dry in a vacuum oven at 60 °C to a constant weight. The expected recovery from recrystallization is typically 80-90%.

Part III: Characterization and Quality Control

Rigorous characterization is non-negotiable for any isotopically labeled standard. The goal is to confirm not just chemical purity, but also the isotopic enrichment and structural integrity of the final product.[6][7]

Distinguishing Isotopic Enrichment from Species Abundance

It is critical to understand two key terms:

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For a d4 compound with 99% enrichment, each of the four labeled positions has a 99% probability of being deuterium.[12][13]

-

Species Abundance: Refers to the percentage of the entire molecule population that has a specific isotopic composition (e.g., d4, d3, d2, etc.).[12][13] Due to the statistical nature of synthesis, a 99% isotopic enrichment will not result in 99% of the molecules being the d4 species.[12]

Analytical Techniques and Data Interpretation

A multi-pronged analytical approach is required for a complete and trustworthy validation.

A. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical (non-isotopic) purity of the compound.

-

Method: A reverse-phase C18 column is typically effective for sulfonamides.[14] A gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. Detection is performed using a UV detector.

-

Expected Result: A single major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak. The target should be ≥99.0%.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and verify the location and extent of deuteration.[6][7][12]

-

¹H-NMR: This is the most direct way to confirm deuteration.

-

Expected Result: The spectrum should show the complete or near-complete disappearance of the aromatic proton signals corresponding to the phenyl ring (typically around 7.5-8.0 ppm). The presence of small residual proton signals at these positions allows for a highly accurate calculation of the isotopic enrichment.[12] Other expected signals include the acetyl methyl group (singlet, ~2.2 ppm) and the thiazole ring protons.

-

-

¹³C-NMR: Confirms the carbon backbone of the molecule. Deuterated carbons will show characteristic splitting patterns and reduced signal intensity.

C. High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the exact mass of the molecule and to determine the species abundance of all isotopologues (d4, d3, d2, etc.).[6][7]

-

Method: Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard.

-

Expected Result: The full scan mass spectrum will show a cluster of ions corresponding to the different isotopologues. The most abundant ion should correspond to the [M+H]⁺ of the d4 species. By integrating the peak areas of each isotopologue, the species abundance can be calculated.[6][7]

| Analysis | Parameter | Expected Result |

| HPLC-UV | Chemical Purity | ≥ 99.0% |

| ¹H-NMR | Structural Confirmation | Signals for acetyl, thiazole, and NH protons present. Phenyl signals (7.5-8.0 ppm) absent or significantly reduced. |

| Isotopic Enrichment | Calculated from residual proton signals; target ≥ 98% D. | |

| HRMS | Mass Confirmation | [M+H]⁺ for C₁₁H₇D₄N₃O₃S₂ should be observed at m/z ~302.06. |

| Species Abundance | The d4 species should be the most abundant peak in the isotopic cluster. |

Conclusion

The synthesis, purification, and characterization of this compound require a systematic and meticulous approach. The procedures detailed in this guide, from the controlled N-acetylation of the deuterated precursor to purification via recrystallization and validation with a suite of orthogonal analytical techniques, provide a reliable pathway to obtaining a high-quality, well-characterized standard. Adherence to these principles of causality, in-process control, and rigorous final analysis ensures that the resulting material is fit for its intended purpose in demanding research and regulated bioanalytical applications.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- The Untapped Potential of Deuterated Sulfathiazole: A Technical Guide for Advanced Scientific Research. Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals.

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]

-

Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, Oxford Academic.

-

N-Acetylsulfathiazole. PubChem, NIH. Available at: [Link]

-

This compound (Major). Veeprho. Available at: [Link]

-

TLC of Sulfonamides. ResearchGate. Available at: [Link]

-

An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. ResearchGate. Available at: [Link]

-

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide. MassBank Europe. Available at: [Link]

- Process for preparing sulfathiazole. Google Patents.

-

N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. Available at: [Link]

-

N-Acetyl Sulfamethoxazole-d4 (major). PubChem, NIH. Available at: [Link]

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

-

N-Acetylsulfathiazole. Veeprho. Available at: [Link]

-

Recrystallization of phenacetin and sulfathiazole using the sonocrystallization process. ResearchGate. Available at: [Link]

- Sulfonamide purification process. Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. Sci-Hub. Available at: [Link]

-

Sulfathiazole-impurities. Pharmaffiliates. Available at: [Link]

-

Sulfathiazole. Wikipedia. Available at: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. Scilit. Available at: [Link]

-

Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. ResearchGate. Available at: [Link]

-

D-optimal designs and N-way techniques to determine sulfathiazole in milk by molecular fluorescence spectroscopy. PubMed. Available at: [Link]

-

1H-NMR spectrum of Compound A. ResearchGate. Available at: [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. PMC, NIH. Available at: [Link]

-

1H NMR spectra of sulfathiazole and its Co(II) complex. ResearchGate. Available at: [Link]

-

Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. PubMed. Available at: [Link]

-

Membrane filtration of two sulphonamides in tertiary effluents and subsequent adsorption on activated carbon. PubMed. Available at: [Link]

-

Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetylsulfathiazole | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. usbio.net [usbio.net]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. isotope.com [isotope.com]

- 13. isotope.com [isotope.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Acetylsulfathiazole-d4: Synthesis, Identification, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Bioanalysis

In the landscape of modern pharmaceutical and biomedical research, the precise quantification of drug molecules and their metabolites is paramount. This necessity drives the demand for highly reliable analytical methodologies, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a cornerstone for its sensitivity and specificity. The accuracy of LC-MS/MS quantification hinges on the use of appropriate internal standards to correct for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as N-Acetylsulfathiazole-d4, represent the gold standard for their ability to mimic the analyte of interest with high fidelity.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of a key metabolite of the sulfonamide antibiotic, Sulfathiazole. We will delve into its identification, synthesis, and application as an internal standard in bioanalytical methods. This document is intended to serve as a valuable resource for researchers and scientists in drug metabolism, pharmacokinetics, and clinical chemistry.

Part 1: Core Identification of this compound

This compound is the deuterated form of N-Acetylsulfathiazole, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but possesses a higher mass, allowing for its differentiation in mass spectrometric analysis.

Chemical Identity:

| Parameter | Value |

| CAS Number | 1020718-91-5[1] |

| IUPAC Name | N-[4-[(2-Thiazolylamino)sulfonyl]phenyl-2,3,5,6-d4]acetamide[1] |

| Synonyms | N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide; N-(4-(N-(Thiazole-2-yl)sulfamoyl)phenyl)acetamide-d4[1] |

| Molecular Formula | C₁₁H₇D₄N₃O₃S₂[1] |

| Molecular Weight | 301.38 g/mol [1] |

Part 2: Synthesis of this compound

The synthesis of this compound involves the incorporation of deuterium atoms into the molecular structure. A common strategy is to start with a deuterated precursor. The following is a plausible synthetic route based on established chemical principles for the synthesis of sulfonamides.

Proposed Synthetic Pathway:

The synthesis can be conceptualized in two main stages: the preparation of a deuterated intermediate and its subsequent reaction to form the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Acetylation of Aniline-d5

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Aniline-d5 in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain Acetanilide-d5.

Step 2: Chlorosulfonation of Acetanilide-d5

-

In a fume hood, carefully add Acetanilide-d5 in small portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride-d4.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Condensation with 2-Aminothiazole

-

Dissolve 2-aminothiazole in a suitable solvent such as pyridine.

-

Add the synthesized p-acetamidobenzenesulfonyl chloride-d4 to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture and pour it into dilute acid to precipitate the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Part 3: Structural Elucidation and Identification

The definitive identification of this compound relies on a combination of spectroscopic techniques. As a well-characterized reference material, its structure is confirmed through a comprehensive Structure Elucidation Report (SER) which provides valuable data for quality control and method development.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the deuteration pattern. In this compound, the signals corresponding to the protons on the phenyl ring will be absent. The remaining signals will be from the acetyl group, the thiazole ring, and the amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms attached to deuterium will exhibit splitting due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and for use in isotopic dilution analysis. The mass spectrum of this compound will show a molecular ion peak at m/z 301.38, which is 4 mass units higher than its non-deuterated analog. The fragmentation pattern under MS/MS conditions is also a critical identifier.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule, such as the N-H, C=O, and S=O stretching vibrations. While the overall spectrum will be similar to the non-deuterated compound, subtle shifts in vibrational frequencies may be observed due to the presence of deuterium.

Part 4: Application in Isotopic Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotopic dilution mass spectrometry for the quantification of N-Acetylsulfathiazole in biological matrices such as urine and plasma. The principle of this technique lies in the addition of a known amount of the deuterated standard to the sample at the beginning of the analytical workflow.

Workflow for Bioanalytical Quantification:

Caption: General workflow for the quantification of N-Acetylsulfathiazole using this compound as an internal standard.

High-Performance Liquid Chromatography (HPLC) Method:

A reversed-phase HPLC method is typically employed for the separation of N-Acetylsulfathiazole from other matrix components.

-

Column: A C18 or similar reversed-phase column is suitable.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection can be used, but for higher sensitivity and specificity, mass spectrometric detection is preferred.

A high-pressure liquid chromatographic method has been developed for the separation and quantitative determination of sulfathiazole and its N4-acetylated metabolites on an amino-bonded reversed-phase column, which is suitable for analysis in cattle urine.

Conclusion

This compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its chemical and physical similarity to the endogenous metabolite, combined with its distinct mass, makes it an ideal internal standard for accurate and precise quantification using isotopic dilution mass spectrometry. This guide has provided a comprehensive overview of its identification, synthesis, and application, underscoring its importance in generating reliable data for drug development and clinical studies. The use of such well-characterized stable isotope-labeled standards is fundamental to ensuring the integrity and reproducibility of bioanalytical results.

References

-

Sharma, J. P., & Bevill, R. F. (1976). High-pressure liquid chromatographic separation, identification, and determination of sulfa drugs and their metabolites in urine. Journal of Pharmaceutical Sciences, 65(11), 1606–1608. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfathiazole. PubChem. Retrieved from [Link]

-

Barry, C. P., & MacEachern, G. M. (1983). Reverse phase liquid chromatographic determination of sulfathiazole residues in honey. Journal of the Association of Official Analytical Chemists, 66(1), 4–7. [Link]

-

Veeprho. (n.d.). This compound (Major) | CAS 1020718-91-5. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Munson, J. W., & Abdine, H. (2002). Confirmation of sulfamethazine, sulfathiazole, and sulfadimethoxine residues in condensed milk and soft-cheese products by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 85(4), 849–856. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylsulfathiazole. PubChem. Retrieved from [Link]

-

Veeprho. (n.d.). N-Acetylsulfathiazole | CAS 127-76-4. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-763. [Link]

-

Veeprho. (n.d.). Sulfathiazole Impurities and Related Compound. Retrieved from [Link]

-

Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(8), 915-919. [Link]

- Google Patents. (n.d.). TW201317234A - N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl].

-

National Center for Biotechnology Information. (n.d.). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem. Retrieved from [Link]

-

precisionFDA. (n.d.). N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE. Retrieved from [Link]

-

Kaufmann, A., & Kaenzig, A. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 84(3), 851–860. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. Substance Details - SRS. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of Sulfonamide Residues in Diverse Food Matrices using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of multiple sulfonamide residues in complex food matrices, including meat, milk, and eggs. The protocol leverages the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in conjunction with a stable isotope-labeled internal standard, N-Acetylsulfathiazole-d4, to ensure high accuracy and precision by effectively mitigating matrix effects. The described methodology, encompassing a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is validated according to international guidelines to meet the stringent requirements for food safety monitoring.

Introduction: The Imperative for Vigilant Sulfonamide Monitoring

Sulfonamides are a class of synthetic antimicrobial agents extensively used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1][2] However, their overuse or the failure to observe appropriate withdrawal periods can lead to the presence of drug residues in animal-derived food products such as meat, milk, and eggs.[3][4] Consumption of these residues by humans can pose significant health risks, including allergic reactions and the development of antibiotic-resistant bacteria.[1][5]

To safeguard public health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[1][3][4][5][6] For instance, the European Union has set the MRL for the sum of all sulfonamides at 100 µg/kg for muscle, fat, liver, and kidney from all food-producing species.[5] This necessitates the availability of reliable and sensitive analytical methods for the routine monitoring of sulfonamide levels in the food supply chain.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and ability to quantify multiple analytes in a single run.[7][8] However, a significant challenge in LC-MS/MS analysis of complex biological matrices is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[9][10][11]

The most effective strategy to compensate for these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[12] An ideal SIL-IS co-elutes with the analyte of interest and exhibits identical chemical and physical properties, thus experiencing the same degree of matrix effect and any variability during sample preparation. This application note details a method employing this compound, a deuterated analog of a sulfonamide metabolite, as an internal standard for the accurate quantification of a panel of sulfonamides in various food matrices.[13] The structural similarity of N-Acetylsulfathiazole to the acetylated metabolites of many sulfonamides makes its deuterated form an excellent surrogate for monitoring the analytical process.[14]

Analytical Workflow: A Systematic Approach to Residue Quantification

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data reporting. The key stages are outlined below, providing a clear path for implementation in a high-throughput laboratory setting.

Caption: Overall workflow for sulfonamide quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of sulfonamides (e.g., sulfadiazine, sulfamethazine, sulfamethoxazole, etc.) and this compound (CAS: 1020718-91-5) were of high purity (≥98%).[13]

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent.

-

QuEChERS Kits: Pre-packaged extraction salts and dispersive solid-phase extraction (d-SPE) tubes can be used for convenience.[2][15]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each sulfonamide standard and this compound in methanol to prepare individual stock solutions.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target sulfonamides by diluting the primary stock solutions with methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mixture to achieve concentrations ranging from 5 to 200 µg/kg. Each calibration standard should be fortified with the internal standard at a constant concentration (e.g., 50 µg/kg).

Sample Preparation (QuEChERS)

The QuEChERS method offers a simple and effective approach for extracting sulfonamides from various food matrices.[16][17][18]

-

Homogenization: Homogenize the food sample (meat, egg, or milk) to ensure uniformity.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (for meat and egg samples) and vortex to mix. For milk samples, use 5 mL directly.

-

Spike with a known amount of the this compound internal standard working solution.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for trace-level quantification.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the sulfonamides.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.

-

Table 1: Illustrative LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| Sulfadiazine | 251.1 | 156.1 | 92.1 | 15 |

| Sulfamethazine | 279.1 | 186.1 | 124.1 | 20 |

| Sulfamethoxazole | 254.1 | 156.1 | 108.1 | 18 |

| ... (other sulfonamides) | ... | ... | ... | ... |

| This compound (IS) | 302.1 | 113.1 | 156.1 | 22 |

Method Validation and Performance

A comprehensive method validation should be performed to demonstrate its suitability for the intended purpose, adhering to guidelines such as those from the Codex Alimentarius or other relevant regulatory bodies.[19][20][21]

Key Validation Parameters

-

Linearity: The method should demonstrate a linear response over the defined concentration range (e.g., 5-200 µg/kg), with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Determined by analyzing replicate spiked samples at multiple concentration levels. Acceptable recovery is typically within 70-120%, with a relative standard deviation (RSD) of < 20%.[22]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be well below the established MRLs to ensure that the method is sufficiently sensitive for regulatory compliance monitoring.[15]

-

Selectivity: Assessed by analyzing blank samples from various sources to ensure the absence of interfering peaks at the retention times of the target analytes.

-

Matrix Effect: The use of this compound is designed to compensate for matrix effects. The extent of this compensation can be evaluated by comparing the response of an analyte in a matrix-matched standard to that in a neat solvent standard.

Table 2: Representative Method Validation Data in Chicken Muscle

| Analyte | Spiked Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) |

| Sulfadiazine | 10 | 95.2 | 8.5 | 1.5 |

| 50 | 98.1 | 6.2 | ||

| 100 | 101.5 | 5.1 | ||

| Sulfamethazine | 10 | 92.8 | 9.1 | 1.8 |

| 50 | 96.5 | 7.3 | ||

| 100 | 99.2 | 5.8 | ||

| Sulfamethoxazole | 10 | 97.4 | 7.9 | 1.2 |

| 50 | 100.3 | 6.8 | ||

| 100 | 102.1 | 4.9 |

The Central Role of the Internal Standard

The reliability of this method hinges on the proper use of the stable isotope-labeled internal standard. This compound serves as a crucial control throughout the entire analytical process.

Caption: Role of the internal standard in method accuracy.

By adding this compound at the beginning of the sample preparation, any physical loss of the target sulfonamides during extraction and cleanup is mirrored by a proportional loss of the internal standard. More critically, during LC-MS/MS analysis, both the analytes and the SIL-IS are subjected to the same ionization suppression or enhancement effects from the sample matrix.[12] The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which effectively cancels out these variations, leading to a highly accurate and precise result.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol and the use of this compound as an internal standard, provides a reliable and high-throughput solution for the quantification of sulfonamide residues in diverse and complex food matrices. The method is sensitive, accurate, and robust, making it ideally suited for food safety laboratories performing regulatory monitoring and for research institutions investigating the prevalence of veterinary drug residues. The principles and protocols outlined herein offer a solid foundation for ensuring the safety of the food supply and protecting consumer health.

References

- Journal of Animal and Plant Sciences. (n.d.). Sulfonamide residues determination in commercial poultry meat and eggs.

- Alfa Chemistry. (n.d.). Sulfonamides in Meat - Regulatory Resources.

- Semantic Scholar. (2021). The Residues and Risk Assessment of Sulfonamides in Animal Products.

- FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL.

- ResearchGate. (n.d.). MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA.

- WOAH Regional Representation for the Americas. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.

- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.

- SciSpace. (n.d.). Sulfonamide residues in commercial layer chicken eggs in Dar-es-Salaam, Tanzania.

- Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.

- Brill. (n.d.). Validation and harmonization of analytical methods for residue detection at the international level.

- ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.

- PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.

- YouTube. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer.

- ResearchGate. (2025). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.

- National Institutes of Health. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation.

- LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.

- Ministry of Health, Labour and Welfare. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.

- Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

- Benchchem. (n.d.). Inter-laboratory Perspectives on Sulfonamide Quantification: A Comparative Guide Using Sulfathiazole-d4.

- Bentham Science Publishers. (2023). Improved Detection of Veterinary Drug Residues: Advancing Analytical Techniques to Ensure Food Safety.

- CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.

- National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.

- ResearchGate. (2025). Importance of matrix effects in LC-MS/MS bioanalysis.

- Veeprho. (n.d.). This compound (Major) | CAS 1020718-91-5.

- YouTube. (2023). Key considerations for everyday LC/MS analysis.

- Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.

- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

- National Institutes of Health. (n.d.). Acetylsulfathiazole.

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Bot Verification [thejaps.org.pk]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. acgpubs.org [acgpubs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. longdom.org [longdom.org]

- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. veeprho.com [veeprho.com]

- 14. Acetylsulfathiazole | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openknowledge.fao.org [openknowledge.fao.org]

- 20. rr-americas.woah.org [rr-americas.woah.org]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. brill.com [brill.com]

Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Sulfathiazole in Biological Matrices Using N-Acetylsulfathiazole-d4 as an Internal Standard

Introduction

Sulfathiazole is a short-acting sulfonamide antibiotic that has been utilized in both human and veterinary medicine.[1] Accurate quantification of sulfathiazole in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and ensuring food safety. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a preferred analytical technique due to its high sensitivity, selectivity, and speed.[2][3] A significant challenge in LC-MS/MS bioanalysis is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects and other variations during sample preparation and analysis.[7] This application note details a comprehensive, validated UPLC-MS/MS method for the sensitive and accurate quantification of sulfathiazole in a biological matrix, employing N-Acetylsulfathiazole-d4 as a novel internal standard.

The causality behind choosing an acetylated and deuterated form of the analyte as the internal standard lies in its structural similarity and distinct mass-to-charge ratio (m/z). This compound is expected to have similar chromatographic behavior and ionization efficiency to sulfathiazole, ensuring it effectively compensates for variations throughout the analytical process. The deuterium labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte by the mass spectrometer.[8][9]

Materials and Methods

Reagents and Chemicals

-

Sulfathiazole certified reference standard (≥99% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Ammonium formate

-

Human plasma (pooled, drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

UPLC System: A high-performance UPLC system capable of generating pressures up to 15,000 psi.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data System: Chromatography data software for instrument control, data acquisition, and processing.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Rationale: The preparation of accurate calibration standards and QCs is fundamental to the validation of any quantitative bioanalytical method. Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then prepared by serial dilution in a solvent that is miscible with the biological matrix.

Protocol:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfathiazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the sulfathiazole stock solution with 50:50 (v/v) methanol:water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is a widely used technique for sample cleanup and concentration, effectively removing matrix components like proteins and phospholipids that can interfere with the analysis.[11] The choice of an appropriate SPE sorbent and elution solvent is critical for achieving high and reproducible analyte recovery.[12]

Protocol:

-

Sample Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 400 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Figure 1: Solid-Phase Extraction (SPE) Workflow.

UPLC-MS/MS Method Parameters

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve a balance between speed, resolution, and sensitivity. A C18 column is commonly used for the separation of sulfonamides.[13] The mobile phase composition, particularly the use of formic acid, is crucial for promoting protonation and enhancing ionization in positive ESI mode.[14][15] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis.

UPLC Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 2 |

Table 2: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Sulfathiazole | 256.0 | 156.0 (Quantifier) | 30 | 15 |

| 92.1 (Qualifier) | 30 | 25 | ||

| This compound | 302.4 | 156.0 | 35 | 20 |

Method Validation

The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[16][17][18][19][20] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Results and Discussion

The validation results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.995 over the range of 1-1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |

| Mean Extraction Recovery | Sulfathiazole: 88.5%; this compound: 91.2% |

| Matrix Effect | Normalized matrix factor between 0.95 and 1.08 |

| Stability | Stable in plasma for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C. |

Figure 2: Method Development and Validation Pathway.

The use of this compound as an internal standard proved to be highly effective in compensating for matrix effects and variations in extraction recovery. The chromatographic separation was achieved in under 4 minutes, demonstrating the high-throughput capability of this method. The LLOQ of 1 ng/mL is sufficient for most pharmacokinetic and residue monitoring studies.

Conclusion

This application note presents a robust, sensitive, and high-throughput UPLC-MS/MS method for the quantification of sulfathiazole in human plasma. The novel use of this compound as an internal standard ensures the accuracy and reliability of the results by effectively mitigating matrix effects. The method has been thoroughly validated according to regulatory guidelines and is suitable for use in drug development and clinical research settings.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

-

Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

-

Semantic Scholar. (2021). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water. [Link]

-

National Institutes of Health. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]

-

PubMed. (n.d.). Matrix solid-phase dispersion extraction of sulfonamides from blood. [Link]

-

Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. [Link]

-

ResearchGate. (2021). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water. [Link]

-

SIELC Technologies. (n.d.). Separation of Sulfathiazole on Newcrom R1 HPLC column. [Link]

-

PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]

-

Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. [Link]

-

MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

-

Veeprho. (n.d.). This compound (Major) | CAS 1020718-91-5. [Link]

-

Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

-

YouTube. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. [Link]

-

CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. [Link]

-

National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link]

-

National Institutes of Health. (n.d.). Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem. [Link]

-

PubMed. (1983). Reverse phase liquid chromatographic determination of sulfathiazole residues in honey. [Link]

-

ResearchGate. (2019). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

-

MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

-

Pharmaffiliates. (n.d.). Sulfathiazole-impurities. [Link]

-

National Institutes of Health. (n.d.). Acetylsulfathiazole | C11H11N3O3S2 | CID 67183 - PubChem. [Link]

-

ChemRxiv. (n.d.). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. [Link]

-

Frontiers. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). HPLC Determination of Sulfathiazole in French Honeys. [Link]

-

RJPT. (n.d.). Ultra-Performance Liquid Chromatography - An Updated Review. [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. longdom.org [longdom.org]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. veeprho.com [veeprho.com]

- 11. mdpi.com [mdpi.com]

- 12. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hpst.cz [hpst.cz]

- 15. Separation of Sulfathiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 17. labs.iqvia.com [labs.iqvia.com]

- 18. moh.gov.bw [moh.gov.bw]

- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 20. hhs.gov [hhs.gov]

Application Note: High-Precision Pharmacokinetic Analysis of Sulfathiazole and its Metabolite N-Acetylsulfathiazole using a Deuterated Internal Standard by LC-MS/MS

Abstract This application note provides a comprehensive protocol for the simultaneous quantification of the sulfonamide antibiotic, sulfathiazole, and its primary metabolite, N-acetylsulfathiazole, in biological matrices such as human plasma. The method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the principle of isotope dilution, utilizing N-Acetylsulfathiazole-d4 as a stable isotope-labeled (SIL) internal standard. The use of a deuterated internal standard is the cornerstone of modern bioanalytical quantification, as it corrects for variability during sample preparation and compensates for matrix effects during ionization, ensuring the highest degree of accuracy and precision.[1][2] This robust and reliable method is designed for researchers in drug development and clinical pharmacology conducting pharmacokinetic (PK) studies that require adherence to rigorous regulatory standards, such as the FDA and ICH M10 guidelines on bioanalytical method validation.[3][4][5][6]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative bioanalysis is Isotope Dilution Mass Spectrometry (IDMS).[7] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation. In this protocol, this compound serves this role for the N-acetylsulfathiazole metabolite.

Why it Works: The SIL internal standard is chemically identical to the analyte, differing only in isotopic composition (and thus, mass).[1][2] This ensures it behaves identically during every step of the analytical process:

-

Sample Extraction: Any loss of analyte during solid-phase extraction is mirrored by a proportional loss of the SIL internal standard.

-

Chromatographic Separation: The analyte and its SIL internal standard co-elute, experiencing the same chromatographic conditions.

-

Mass Spectrometric Ionization: Both compounds are subjected to the same degree of ion suppression or enhancement caused by the biological matrix.

Because the mass spectrometer can differentiate between the analyte and the heavier SIL internal standard, quantification is based on the ratio of their respective signal intensities. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise results.[8]

Figure 1: Principle of Isotope Dilution. The ratio of analyte to internal standard remains constant throughout the workflow, correcting for experimental variations.

Experimental Protocols

This section details the step-by-step methodology for sample analysis. All procedures should be performed in a controlled laboratory environment.

Materials, Reagents, and Instrumentation

-

Reference Standards: Sulfathiazole, N-Acetylsulfathiazole (high purity, >98%).

-

Internal Standards: this compound, Sulfathiazole-d4 (recommended for parent drug; high isotopic and chemical purity).[1]

-

Solvents: Acetonitrile, Methanol (LC-MS grade); Ethyl Acetate, n-Hexane (HPLC grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (ACS grade), Deionized water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

-

Supplies: 1.5 mL polypropylene microcentrifuge tubes, 15 mL polypropylene centrifuge tubes.

-

SPE Cartridges: Mixed-mode or polymeric reverse-phase SPE cartridges (e.g., Oasis HLB, Strata-X).

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470, Sciex Triple Quad series, or equivalent).

Protocol 1: Preparation of Solutions

Accurate preparation of standards is critical for the validity of the study.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of each reference standard (Sulfathiazole, N-Acetylsulfathiazole) and internal standard (Sulfathiazole-d4, this compound).

-

Dissolve each in methanol to a final concentration of 1 mg/mL in separate volumetric flasks. Store at -20°C.

-

-

Working Standard Mixture (10 µg/mL):

-

Dilute the primary stocks of Sulfathiazole and N-Acetylsulfathiazole in a 50:50 (v/v) methanol:water solution to create a combined working mixture at 10 µg/mL.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the primary stocks of Sulfathiazole-d4 and this compound in a 50:50 (v/v) methanol:water solution to create a combined IS working solution at 100 ng/mL. The optimal concentration should ensure a consistent and strong signal across all samples and may require optimization.

-

-

Calibration Curve Standards (0.5 - 500 ng/mL):

-

Perform serial dilutions of the Working Standard Mixture into drug-free human plasma to prepare calibration standards. A typical concentration range might be 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in drug-free human plasma from a separate stock weighing. Prepare at a minimum of four levels:

-

Lower Limit of Quantification (LLOQ): e.g., 0.5 ng/mL

-

Low QC (LQC): e.g., 1.5 ng/mL

-

Medium QC (MQC): e.g., 75 ng/mL

-

High QC (HQC): e.g., 400 ng/mL

-

-

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This SPE protocol is designed to remove proteins and phospholipids, which can cause significant ion suppression.

-

Sample Pre-treatment:

-

Thaw plasma samples, calibration standards, and QCs to room temperature and vortex gently.

-

To a 1.5 mL tube, add 200 µL of plasma.

-

Add 20 µL of the IS Working Solution (100 ng/mL) to every tube (except double blanks).

-

Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step disrupts protein binding.

-

-

SPE Cartridge Conditioning:

-

Place SPE cartridges on a vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.

-

-

Sample Loading:

-

Load the entire pre-treated sample (~620 µL) onto the conditioned SPE cartridge.

-

Apply gentle vacuum to pull the sample through the sorbent at a rate of ~1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Perform a second wash with 1 mL of n-Hexane to remove lipids.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the analytes by passing 1 mL of ethyl acetate/methanol (90:10 v/v) through the cartridge.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for sulfonamides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization of the analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures sharp peaks for analytes with different polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 3 below |

Table 3: Optimized MRM Transitions (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Sulfathiazole | 256.0 | 156.1 | 20 |

| Sulfathiazole-d4 | 260.0 | 160.1 | 20 |

| N-Acetylsulfathiazole | 298.0 | 199.1 | 22 |

| This compound | 302.0 | 203.1 | 22 |

Note: These values are illustrative. Precursor and product ions must be optimized by infusing individual standards.

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a systematic and validated pathway to ensure data integrity.

Figure 2: End-to-end workflow for the pharmacokinetic analysis of Sulfathiazole.

Data Analysis and Method Validation

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied. The curve must have a coefficient of determination (r²) ≥ 0.99.

-

Quantification: The concentration of sulfathiazole and N-acetylsulfathiazole in the QC and unknown study samples is calculated from their peak area ratios using the regression equation of the calibration curve.

-

Method Validation: Before analyzing study samples, the method must be fully validated according to regulatory guidelines like the ICH M10.[4][5] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

-

Matrix Effect: Assessment of ion suppression or enhancement from different sources of biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).

-

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, accurate, and robust platform for the quantitative analysis of sulfathiazole and its primary metabolite in plasma. The incorporation of a stable isotope-labeled internal standard is essential for mitigating analytical variability and is a prerequisite for generating high-quality, defensible data in regulated pharmacokinetic studies. This protocol serves as a comprehensive guide for researchers and is aligned with the best practices of modern bioanalytical science.

References

- FDA. (2025).

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

-

PubMed. (n.d.). Matrix solid-phase dispersion extraction of sulfonamides from blood. [Link]

-

International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Cognibrain. (2025). Deuterated Internal Standard: Significance and symbolism. [Link]

-

Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. [Link]

-

MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

-

NIH. (2021). Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. [Link]

-

FAO. (n.d.). Sulfathiazole Residues in Swine. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. [Link]

-

YouTube. (2024). Pharmacology of Sulfathiazole ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

NIH. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]

-

Veeprho. (n.d.). This compound (Major) | CAS 1020718-91-5. [Link]

-

NIH. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

-

PubChem. (n.d.). Acetylsulfathiazole. [Link]

-

Agilent. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

-

PubChem. (n.d.). Sulfathiazole. [Link]

-

ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]

-

PubMed. (2025). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. [Link]

-

PubMed. (1977). Disposition of Sulfonamides in Food-Producing Animals: Pharmacokinetics of Sulfathiazole in Sheep. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. texilajournal.com [texilajournal.com]

Quantitative Analysis of N-Acetylsulfathiazole-d4 by LC-MS/MS: A Detailed Protocol and Method Parameters

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the quantitative analysis of N-Acetylsulfathiazole-d4, a common internal standard for the antibiotic sulfathiazole and its metabolites, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development, offering optimized parameters for chromatography and mass spectrometry, a step-by-step experimental protocol, and a discussion of the underlying scientific principles. This guide is designed to provide researchers and drug development professionals with a robust and reliable method for bioanalytical and environmental sample analysis.

Introduction and Scientific Principles

Sulfonamides are a class of synthetic antibiotics widely used in veterinary and human medicine.[1] Their presence in food products and the environment is closely monitored by regulatory agencies.[2] Accurate quantification of these residues often relies on stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation and analysis. N-Acetylsulfathiazole is a primary metabolite of sulfathiazole, and its deuterated analog, this compound, serves as an ideal internal standard for its quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its exceptional sensitivity and selectivity.[3] The method described herein utilizes Electrospray Ionization (ESI) to generate gas-phase ions, followed by Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to ensure precise and accurate detection.

Principle of the Method: Electrospray Ionization and MRM

The analysis is typically performed in positive ion ESI mode. Sulfonamides contain basic nitrogen atoms that are readily protonated in an acidic mobile phase (e.g., containing formic acid) to form a protonated molecule, [M+H]⁺.[4] This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This two-stage mass filtering (Q1 -> Q3) is the basis of an MRM transition, which drastically reduces background noise and enhances selectivity.

Caption: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Experimental Design

Materials and Reagents

-

This compound: Reference standard (CAS: 1020718-91-5).[5]

-

N-Acetylsulfathiazole: Analyte reference standard.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: Formic acid (≥98%).

-

Sample Matrix: As required (e.g., plasma, milk, water).

Instrumentation

-

LC System: A UHPLC or HPLC system capable of delivering accurate gradients.

-